N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
描述
N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative characterized by a pyrazole core substituted with ethyl and dimethyl groups, linked via a sulfonamide bridge to a cyclopropylpyrimidine moiety. The cyclopropylpyrimidine substituent may enhance metabolic stability and modulate lipophilicity compared to simpler aromatic systems.
属性
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-4-20-11(3)15(10(2)19-20)23(21,22)18-8-13-7-14(12-5-6-12)17-9-16-13/h7,9,12,18H,4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCRYZGVKQMPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2=CC(=NC=N2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the class of pyrazole and sulfonamide derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 342.43 g/mol. The presence of both pyrazole and pyrimidine moieties contributes to its unique biological profile.
Biological Activity Overview
Pyrazole and sulfonamide derivatives have been extensively studied for their pharmacological properties. The biological activities associated with this compound include:
- Antiproliferative Activity : Research indicates that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds in the pyrazole family have shown IC50 values indicating effective inhibition of cell growth in U937 cells, a human histiocytic lymphoma cell line .
- Anti-inflammatory Effects : Studies have demonstrated that similar compounds can inhibit COX enzymes, particularly COX-2, which is implicated in inflammatory processes. The inhibition of COX-2 by these compounds suggests potential anti-inflammatory applications .
- Antimicrobial Properties : Pyrazole-sulfonamide derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for further development in treating infections .
Synthesis and Characterization
The synthesis of this compound was achieved through a multi-step process involving the coupling of appropriate sulfonamide precursors with substituted pyrazoles. Characterization techniques such as FTIR, NMR, and elemental analysis confirmed the structure of the synthesized compound.
Antiproliferative Studies
In a recent study focusing on the antiproliferative activity of new pyrazole derivatives, several compounds were tested against U937 cells using the CellTiter-Glo assay. The results indicated that specific derivatives exhibited notable cytotoxicity with IC50 values ranging from 10 to 30 µM, highlighting their potential as anticancer agents .
| Compound ID | IC50 (µM) | Activity Type |
|---|---|---|
| MR-S1-13 | 15 | Antiproliferative |
| MR-S1-5 | 25 | Antiproliferative |
| MR-S1-X | 20 | Antimicrobial |
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through in vitro assays measuring COX enzyme inhibition. Compounds similar to this compound showed IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 µM) .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazole ring and sulfonamide group significantly influence biological activity. Electron-donating groups enhance activity against COX enzymes while maintaining low cytotoxicity towards normal cells .
相似化合物的比较
Structural and Functional Group Analysis
The target compound shares a pyrazole-sulfonamide core with 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) . Key differences include:
- Pyrimidine vs. Pyridine: The target compound features a cyclopropylpyrimidine group, while Compound 27 incorporates a pyridine ring.
- Substituent Variation : The target compound’s cyclopropyl group introduces steric and electronic effects distinct from Compound 27’s 4-chlorophenyl carbamoyl group. The latter includes a carbonyl (C=O) group (IR: 1726 cm⁻¹) absent in the target compound, altering polarity and solubility .
Table 1: Structural Comparison
Physicochemical Properties
- Melting Point : Compound 27 exhibits a melting point of 138–142°C . The target compound’s cyclopropylpyrimidine group, with its rigid bicyclic structure, may elevate its melting point due to enhanced crystallinity.
- Solubility : The chloroarene and carbamoyl groups in Compound 27 increase polarity (evidenced by IR absorption at 3344 cm⁻¹ for NH stretching) , whereas the cyclopropylpyrimidine in the target compound likely reduces aqueous solubility due to hydrophobicity.
Computational and Modeling Considerations
The lumping strategy groups structurally analogous compounds (e.g., sulfonamides with shared cores) into surrogates for predictive modeling. However, the target compound’s unique cyclopropylpyrimidine group justifies separate analysis to avoid oversimplification of its reactivity or pharmacokinetics.
常见问题
Q. Basic
- In vitro assays : Fluorescence polarization for binding affinity (Kd) measurements with purified enzymes (e.g., kinases or proteases).
- Cellular assays : Dose-response curves in cancer cell lines (e.g., NCI-H460) to determine IC₅₀ values .
Advanced
Mechanistic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide kinetic parameters (kon/koff) and thermodynamic profiles (ΔH, ΔS). For example, SPR revealed a biphasic binding mechanism to human carbonic anhydrase II, suggesting allosteric modulation .
How can researchers design experiments to address discrepancies in reported bioactivity data?
Q. Basic
- Reproducibility checks : Validate assay conditions (pH, temperature, solvent DMSO concentration ≤0.1%).
- Positive controls : Compare with structurally similar compounds (e.g., 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide) to confirm target specificity .
Advanced
Statistical rigor : Use orthogonal assays (e.g., enzymatic vs. cellular) to rule out false positives. For instance, if a compound shows anti-proliferative activity but no enzyme inhibition, investigate off-target effects via kinome-wide profiling .
What strategies optimize the compound’s solubility and stability in biological assays?
Q. Basic
- Solubility screening : Test in PBS, DMSO, or cyclodextrin-based vehicles.
- Stability monitoring : Use LC-MS to detect hydrolysis or oxidation products under physiological conditions (37°C, pH 7.4) .
Advanced
Prodrug design : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to enhance membrane permeability. Stability can be improved via formulation with PEGylated nanoparticles, as demonstrated in similar pyrazole derivatives .
How are computational models leveraged to predict the compound’s pharmacokinetic (PK) properties?
Q. Basic
- In silico tools : SwissADME or ADMET Predictor for estimating logP, plasma protein binding, and CYP450 inhibition.
- Docking studies : AutoDock Vina to predict binding poses in target active sites .
Advanced
MD simulations : All-atom molecular dynamics (GROMACS) over 100 ns trajectories assess binding mode stability. For example, simulations revealed that the cyclopropyl group stabilizes hydrophobic interactions with a kinase’s ATP-binding pocket .
What analytical techniques are critical for quantifying this compound in complex matrices (e.g., plasma)?
Q. Basic
- LC-MS/MS : MRM mode with deuterated internal standards (e.g., d₆-sulfonamide) for high sensitivity (LOQ ~1 ng/mL).
- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction .
Advanced
Chiral separation : If enantiomers are present, use a Chiralpak IG-U column with heptane/ethanol mobile phase to resolve stereoisomers, critical for PK/PD correlation .
How can researchers validate the compound’s mechanism of action in vivo?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
